3-(Difluoromethyl)pyrazine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5F2N3O2S |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
3-(difluoromethyl)pyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12) |
InChI Key |
CBVFQDTVBFCSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis
Strategies for Pyrazine (B50134) Ring System Construction and Functionalization
The pyrazine ring is a fundamental scaffold in many biologically active compounds. nih.govimist.mamdpi.com Its synthesis and subsequent functionalization are critical steps in accessing target molecules. General strategies for functionalizing the pyrazine system often involve C-H activation, cross-coupling reactions, or the use of N-oxide intermediates to modulate the ring's reactivity. nih.gov For instance, iron-catalyzed C-H functionalization allows for the introduction of organoboron reagents, while nickel-catalyzed Kumada–Corriu cross-coupling has been successfully applied to chloropyrazine substrates to install alkyl groups. nih.gov Such methods are instrumental in preparing substituted pyrazine precursors for more complex targets.
Approaches to Pyrazine-2-sulfonamide Core Synthesis
The synthesis of the pyrazine-2-sulfonamide core is a key step that can be approached through several synthetic routes. A common and effective strategy in aromatic chemistry for the preparation of sulfonamides begins with an amino-substituted precursor.
One plausible pathway starts with 2-aminopyrazine. This compound can undergo a diazotization reaction to form a diazonium salt. Subsequent treatment with sulfur dioxide in the presence of a copper(I) chloride catalyst (a Sandmeyer-type reaction) would yield pyrazine-2-sulfonyl chloride. This reactive intermediate is the direct precursor to the desired sulfonamide.
An alternative route begins with the more readily available pyrazine-2-carboxylic acid. orientjchem.org This starting material can be converted to its corresponding acyl chloride, pyrazine-2-carbonyl chloride. orientjchem.org This intermediate can then be condensed with various sulfonamides to form N-acylsulfonamides, which can be further manipulated to achieve the target core structure.
Introduction of the Sulfonamide Moiety
The formation of the sulfonamide functional group is a well-established transformation in organic synthesis. researchgate.net The most direct method for synthesizing the primary pyrazine-2-sulfonamide involves the reaction of pyrazine-2-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia equivalent. This nucleophilic substitution reaction at the sulfonyl sulfur atom is typically efficient and provides the target sulfonamide directly.
In a broader context, the synthesis of substituted sulfonamides often involves reacting a sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. researchgate.net This general principle is widely applied in the synthesis of various sulfonamide-containing therapeutic agents. nih.govnih.gov For the synthesis of the parent 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566), the key step would be the reaction of 3-(difluoromethyl)pyrazine-2-sulfonyl chloride with ammonia.
Methodologies for Difluoromethyl Group Introduction
The difluoromethyl (CF2H) group has garnered significant attention in medicinal chemistry as it can serve as a bioisostere of hydroxyl, thiol, or amine moieties, offering improved metabolic stability and lipophilicity. thieme-connect.com Consequently, numerous methods have been developed for its introduction onto heterocyclic scaffolds. These methods can be broadly categorized into direct functionalization of a pre-formed ring, construction of the ring using a difluoromethylated building block, and catalytic approaches that generate difluoromethyl radicals.
Direct Difluoromethylation Techniques
Direct C-H difluoromethylation has emerged as a powerful and atom-economical strategy that avoids the need for pre-functionalization of the substrate. nih.govresearchgate.net This approach typically involves the radical-mediated substitution of a hydrogen atom on the heterocyclic ring with a CF2H group.
A common method employs sodium chlorodifluoroacetate or sodium difluoromethylsulfinate (HCF2SO2Na) as the source of the difluoromethyl radical, often in the presence of an oxidant such as potassium persulfate (K2S2O8) and a silver catalyst (e.g., AgNO3). ku.dk This reaction proceeds via a Minisci-type mechanism, where the oxidant facilitates the generation of the •CF2H radical, which then adds to the protonated, electron-deficient pyrazine ring. Subsequent oxidation and deprotonation restore aromaticity and yield the difluoromethylated product. This technique is particularly effective for electron-deficient heterocycles.
Cyclization Reactions with Difluoromethylated Building Blocks
An alternative to direct functionalization is to construct the heterocyclic ring using a precursor that already contains the difluoromethyl group. This "building block" approach ensures the precise placement of the CF2H moiety from the outset.
For example, difluoromethylated hydrazonoyl bromides have been used as versatile building blocks in [3+2] cycloaddition reactions to synthesize difluoromethylated pyrazole (B372694) derivatives. beilstein-journals.org While this produces a different heterocycle, the underlying strategy of using a fluorinated synthon is applicable to pyrazine synthesis. A more direct analogy involves the coupling of a functionalized pyrazine with a difluoromethyl-containing reagent. For instance, a patented process describes the coupling of a bromopyrazine ester with a Reformatsky-type reagent, BrZnCF2COOR2, in the presence of a copper salt. google.com The resulting difluoro(alkoxycarbonyl)methyl-substituted pyrazine can then be hydrolyzed and decarboxylated to afford the final 5-(difluoromethyl)pyrazine derivative. google.com This highlights the utility of difluoromethylated organometallic reagents in building complex heterocyclic systems.
| Building Block | Reaction Type | Resulting Core |
| Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | Difluoromethylated pyrazoles beilstein-journals.org |
| BrZnCF2COOR2 | Copper-catalyzed Cross-Coupling | Difluoro(alkoxycarbonyl)methyl-substituted pyrazine google.com |
Catalytic and Photoredox Approaches to Difluoromethylation
In recent years, visible-light photoredox catalysis has become a premier method for generating radicals under exceptionally mild conditions, making it highly suitable for the late-stage functionalization of complex molecules. rsc.orgacs.org This strategy has been extensively applied to the difluoromethylation of a wide range of heterocycles. nih.govresearchgate.net
The general mechanism involves a photocatalyst—which can be a metal complex like [Ru(bpy)3]Cl2, an organic dye such as Rose Bengal, or a heterogeneous covalent organic framework (COF)—that becomes excited upon absorbing visible light. nih.govresearchgate.netnih.govacs.org The excited photocatalyst can then engage in a single-electron transfer (SET) event with a difluoromethyl source, typically HCF2SO2Na. This process generates the key •CF2H radical, which adds to the target heterocycle. The reaction is often performed in the presence of a mild oxidant, such as molecular oxygen (O2), to complete the catalytic cycle. nih.govnih.gov The operational simplicity, mild conditions, and high functional group tolerance make photoredox catalysis a powerful tool for introducing the difluoromethyl group onto pyrazine scaffolds. nih.govresearchgate.net
| Photocatalyst System | CF2H Source | Oxidant | Substrate Scope | Reference |
| Rose Bengal (Organic Dye) | CF2HSO2Na | O2 | Quinoxalinones, various heteroaromatics | researchgate.net |
| Dual-Active-Center COFs | NaSO2CF2H | O2 | 1-methylquinoxalin, xanthine, uracil | nih.govacs.org |
| Ru(bpy)32 | Umemoto Reagent | - (Redox-neutral) | Alkenes | acs.org |
Convergent and Divergent Synthetic Routes for this compound
Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to introduce the desired functional groups sequentially. This approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. A potential divergent route to this compound could start from a simple pyrazine derivative, such as 2-amino-3-methylpyrazine. The synthesis would proceed through sequential steps, including the conversion of the methyl group to a difluoromethyl group and the transformation of the amino group into a sulfonamide. For example, a key intermediate like 5-(difluoromethyl)pyrazine-2-carboxylic acid could be synthesized and then converted to the target sulfonamide. google.com
The choice between these strategies depends on the specific goals of the synthesis, such as maximizing the yield of a single target or generating a variety of analogues for further research.
Advanced Synthetic Techniques and Innovations
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, safety, and environmental impact of synthesizing compounds like this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. organic-chemistry.orgnih.gov This technique is applicable to various steps in the synthesis of pyrazine sulfonamides, including the formation of the heterocyclic ring and the construction of the sulfonamide bond. nih.govresearchgate.net For example, the reaction of a sulfonyl chloride with an amine to form a sulfonamide can be significantly expedited using microwave heating. organic-chemistry.orgnih.gov The efficiency of microwave synthesis stems from the direct and rapid heating of the solvent and reactants, which can lead to different selectivities and outcomes compared to traditional methods. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to days | Minutes | nih.govorganic-chemistry.org |
| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures quickly (e.g., 150-200°C) | nih.govmdpi.com |
| Yield | Variable, often moderate | Generally high to excellent | organic-chemistry.orgresearchgate.net |
| Purity | Often requires extensive purification | Higher purity, fewer byproducts | nih.gov |
Applying the principles of green chemistry is crucial for developing sustainable synthetic processes. nih.gov This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and minimizing waste. In the context of synthesizing this compound, several green strategies can be implemented.
One approach is the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, often in aqueous media. nih.gov For instance, enzymes like lipases could potentially be used for the amidation step in forming pyrazinamide derivatives, offering a greener alternative to traditional chemical methods. nih.gov Another strategy is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, thereby eliminating the need for bulk solvents. rsc.org This solvent-free method has been successfully applied to the synthesis of sulfonamides, offering a cost-effective and environmentally friendly alternative. rsc.org Furthermore, the selection of greener solvents, such as water or bio-based alcohols, and the use of catalytic rather than stoichiometric reagents can significantly reduce the environmental footprint of the synthesis. nih.gov
The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific compound. However, should chiral analogues be desired, for example, by introducing a stereogenic center on a substituent attached to the pyrazine ring or the sulfonamide nitrogen, stereoselective synthetic methods would become essential. In such cases, chiral catalysts, auxiliaries, or starting materials would be required to control the three-dimensional arrangement of atoms in the target molecule, leading to the selective formation of one enantiomer or diastereomer over others.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing costs and waste. For a multi-step synthesis of this compound, each step must be carefully optimized. researchgate.net Key parameters that are typically varied include temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants. chemrevlett.com
For example, in the formation of the sulfonamide group from a sulfonyl chloride and an amine, the choice of base and solvent can have a significant impact on the reaction's efficiency. Similarly, in palladium-catalyzed cross-coupling reactions that might be used to construct the pyrazine ring or introduce substituents, the selection of the ligand, catalyst loading, and temperature are crucial for achieving high yields. thieme-connect.com
Table 2: Parameters for Optimization in Sulfonamide Synthesis
| Parameter | Influence on Reaction | Examples of Variables | Reference |
| Catalyst | Affects reaction rate and selectivity. | Copper salts, Palladium complexes, Lewis acids. | thieme-connect.com |
| Solvent | Influences solubility, reactivity, and reaction pathway. | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile. | google.com |
| Temperature | Impacts reaction rate and byproduct formation. | Ranging from ice-cold conditions (0°C) to high temperatures under reflux or microwave. | chemrevlett.com |
| Base/Acid | Can act as a catalyst or scavenger for acidic/basic byproducts. | Triethylamine (TEA), Potassium Carbonate (K₂CO₃), p-Toluenesulfonic acid. | nih.govresearchgate.net |
| Reactant Ratio | Affects conversion, yield, and formation of byproducts. | Stoichiometric or use of an excess of one reactant. | nih.gov |
Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways of Key Synthetic Transformations
A likely synthetic strategy would involve the construction of a functionalized pyrazine (B50134) core, followed by the introduction of the sulfonamide and difluoromethyl groups. One potential pathway begins with a pre-existing pyrazine ring, such as 2-aminopyrazine. The introduction of the sulfonamide group can be achieved via diazotization of an aminopyrazine precursor, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to form a pyrazine-2-sulfonyl chloride intermediate. Subsequent reaction with ammonia (B1221849) would then yield the desired sulfonamide.
The introduction of the difluoromethyl group (CHF₂) onto the pyrazine ring at the 3-position is a key challenge. Modern methods for difluoromethylation often involve radical pathways. nih.gov For instance, a halogenated pyrazine intermediate (e.g., 3-bromo-pyrazine-2-sulfonamide) could be subjected to a radical difluoromethylation agent, such as (difluoromethyl)triphenylphosphonium bromide or other sources that generate the difluoromethyl radical (•CF₂H), often under photoredox or transition-metal catalysis. ucl.ac.ukresearchgate.net
Alternatively, the synthesis could start from a precursor already containing the difluoromethyl group. For example, a condensation reaction between a difluoromethylated α-dicarbonyl compound and a diamine could form the pyrazine ring, a method analogous to classical pyrazine syntheses. slideshare.netscribd.com Subsequent functionalization at the 2-position to install the sulfonamide group would then complete the synthesis. The condensation of dienamines with amines containing sulfonamide fragments is another established method for creating similar heterocyclic sulfonamide structures. nih.gov
Each of these proposed transformations—diazotization, sulfonamide formation, radical difluoromethylation, and ring-forming condensations—proceeds through well-studied mechanistic intermediates, including diazonium salts, sulfonyl chlorides, and radical or anionic species, which are fundamental to modern organic synthesis.
Reactivity Profile of the Difluoromethyl Moiety in the Pyrazine System
The difluoromethyl (CHF₂) group is a unique substituent that significantly influences the electronic properties and reactivity of the pyrazine ring. It is often considered a bioisostere for hydroxyl or thiol groups due to its ability to act as a weak hydrogen bond donor. ucl.ac.uk Its reactivity is dominated by the strong electron-withdrawing effects of the two fluorine atoms.
This inductive effect renders the carbon atom of the CHF₂ group electrophilic and susceptible to attack by strong nucleophiles. However, the difluoromethyl radical (•CF₂H) is considered to be nucleophilic in character, a contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.gov This dual nature allows for diverse reactivity depending on the reaction conditions.
The proton of the CHF₂ group is weakly acidic and can be abstracted under strongly basic conditions to form a difluorinated carbanion ([Ar-CF₂]⁻). This anion is generally unstable but can be trapped by Lewis acids, effectively masking the difluoromethyl group as a nucleophile that can then react with various electrophiles. acs.org
Within the 3-(difluoromethyl)pyrazine-2-sulfonamide (B6278566) system, the CHF₂ group's reactivity is further modulated by the electron-deficient nature of the pyrazine ring and the adjacent, also strongly electron-withdrawing, sulfonamide group. This electronic environment enhances the electrophilicity of the CHF₂ carbon. In some heterocyclic systems, trifluoromethyl groups can undergo nucleophilic attack leading to the displacement of a fluoride (B91410) ion to form a difluoromethylidene intermediate; a similar reactivity pattern, though less facile, might be possible for the CHF₂ group under forcing conditions. Studies on related fluoroalkyl-substituted heterocycles have shown that these groups can improve metabolic stability by blocking sites of oxidation. nih.gov
Chemical Stability and Potential Degradation Pathways of this compound
The chemical stability of this compound is determined by the robustness of its constituent parts: the pyrazine ring, the sulfonamide linkage, and the difluoromethyl group.
Sulfonamide Group Stability: The sulfonamide bond (S-N) is generally considered to be chemically robust. However, it is susceptible to hydrolytic cleavage under certain conditions. Studies on various sulfonamides show they are typically stable at neutral and alkaline pH but can undergo hydrolysis under acidic conditions (pH < 4). nih.govresearchgate.net The degradation often proceeds via two primary mechanisms: cleavage of the sulfur-nitrogen (S-N) bond or cleavage of the pyrazine-sulfur (C-S) bond. acs.org The presence of the highly electron-deficient pyrazine ring may increase the susceptibility of the C-S bond to nucleophilic attack. Furthermore, some electron-deficient aryl sulfonamides have been shown to undergo metabolic cleavage through the nucleophilic addition of glutathione (B108866) (GSH). domainex.co.uk
Pyrazine Ring Stability: The pyrazine ring itself is an aromatic heterocycle and is generally stable. However, like many nitrogen heterocycles, it can be susceptible to degradation under harsh oxidative or reductive conditions. In biological systems, the pyrazine ring is often not cleaved and is instead excreted after metabolic modification of its substituents. nih.gov
Environmental Degradation: Environmental factors such as pH and light can influence the molecule's stability. Acidic conditions in the environment could promote the slow hydrolysis of the sulfonamide group. researchgate.net Aromatic and heterocyclic compounds are often photosensitive, and exposure to UV light could potentially lead to photodegradation, a common degradation pathway for many pharmaceuticals in surface waters. nih.govresearchgate.net
Electrophilic and Nucleophilic Properties of the Pyrazine Ring
The chemical character of the pyrazine ring in this compound is overwhelmingly electron-deficient. This property is intrinsic to the pyrazine system and is significantly amplified by its substituents.
General Properties of the Pyrazine Ring: Pyrazine is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. slideshare.netwikipedia.org These nitrogen atoms are electronegative and exert a strong electron-withdrawing inductive effect on the ring system. imperial.ac.uk This effect lowers the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gcwgandhinagar.com
Reactivity Towards Electrophiles: The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution. thieme-connect.de Reactions such as nitration, sulfonation, and Friedel-Crafts acylation are generally not feasible on an unsubstituted pyrazine ring. gcwgandhinagar.com Furthermore, the basic lone pairs on the nitrogen atoms are readily protonated in the acidic media typically used for these reactions, which further deactivates the ring by forming a cationic pyridinium-like species. thieme-connect.de
Reactivity Towards Nucleophiles: Conversely, the low electron density makes the pyrazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.comthieme-connect.de Halogens or other good leaving groups attached to the pyrazine ring are readily displaced by nucleophiles. Halopyrazines are noted to be more reactive in SNAr reactions than the corresponding halopyridines. thieme-connect.de
Influence of Substituents: In this compound, the intrinsic electron deficiency of the pyrazine ring is drastically enhanced by the presence of two powerful electron-withdrawing groups: the difluoromethyl group (-CHF₂) and the sulfonamide group (-SO₂NH₂). These substituents further deplete the ring of electron density, making it exceptionally unreactive towards electrophiles but highly activated for reactions with nucleophiles. Any potential nucleophilic attack would likely occur at the carbon atoms of the pyrazine ring, especially if a leaving group were present.
Reactivity Profile of the Substituted Pyrazine Ring
| Reaction Type | Reactivity | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Very Low / Inert | The pyrazine ring is inherently electron-deficient due to two nitrogen atoms. This is strongly amplified by the -CHF₂ and -SO₂NH₂ groups, deactivating the ring towards electrophilic attack. gcwgandhinagar.comthieme-connect.de |
| Nucleophilic Aromatic Substitution (SNAr) | High (if a leaving group is present) | The high degree of electron deficiency makes the ring carbons electrophilic and susceptible to attack by nucleophiles. thieme-connect.deacs.org |
| Reaction with Acids | High (at Nitrogen) | The lone pairs on the ring nitrogen atoms are basic and will be protonated by acids. thieme-connect.de |
| Reaction with Strong Nucleophiles | Moderate to High | The activated ring may undergo addition or substitution reactions even without a conventional leaving group under forcing conditions. |
Interactions with Solvents, Reagents, and Environmental Factors
The physical and chemical behavior of this compound is dictated by its structure, leading to specific interactions with its environment. The presence of polar functional groups (sulfonamide) and a heterocyclic aromatic system suggests a distinct profile of solubility and reactivity.
Interactions with Solvents: The molecule contains both hydrogen bond donors (-NH₂) and acceptors (-SO₂, ring nitrogens), imparting a degree of polarity. It is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol (B129727) and ethanol. Its solubility in water is likely to be low but influenced by pH. Due to its polar nature, it would be poorly soluble in nonpolar solvents such as hexanes or toluene. Studies on other push-pull pyrazine derivatives have shown strong interactions with polar solvents, a phenomenon known as solvatochromism. researchgate.net
Interactions with Reagents: The compound's reactivity with common laboratory reagents is governed by its functional groups:
Acids: Will readily protonate the basic nitrogen atoms of the pyrazine ring. thieme-connect.de Strong acidic conditions over time may lead to the hydrolysis of the sulfonamide group. acs.org
Bases: Strong bases can deprotonate the sulfonamide nitrogen (-SO₂NH₂). Exceptionally strong bases might be capable of deprotonating the difluoromethyl proton (-CHF₂), generating a nucleophilic anion. acs.org
Nucleophiles: The highly electron-deficient pyrazine ring is a prime target for strong nucleophiles, which could lead to substitution or ring-opening reactions under harsh conditions. domainex.co.ukthieme-connect.de
Reducing/Oxidizing Agents: The pyrazine ring can be hydrogenated under catalytic reduction to form a piperazine (B1678402) derivative. The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is resistant to further oxidation.
Interactions with Environmental Factors:
pH: The pH of the environment will have a significant impact. The basicity of the pyrazine nitrogens (pKa of pyrazine is ~0.65) and the acidity of the sulfonamide protons mean that the molecule's net charge and, consequently, its solubility and bioavailability can change with pH. nih.govmdpi.com Stability is also pH-dependent, with potential for acid-catalyzed hydrolysis. nih.gov
Light: As an aromatic heterocycle, the compound may be sensitive to ultraviolet (UV) light, potentially leading to photochemical reactions or degradation over time. nih.govresearchgate.net
Summary of Interactions
| Factor | Expected Interaction / Effect |
|---|---|
| Polar Solvents (e.g., DMSO, Methanol) | Good solubility due to polar functional groups and potential for hydrogen bonding. researchgate.net |
| Nonpolar Solvents (e.g., Hexane) | Poor solubility. |
| Acids | Protonation of ring nitrogens; potential for slow hydrolysis of the sulfonamide. researchgate.netthieme-connect.de |
| Bases | Deprotonation of the sulfonamide -NH₂. Strong bases may deprotonate the -CHF₂ group. acs.org |
| Nucleophiles | Susceptibility of the electron-deficient pyrazine ring to nucleophilic attack. gcwgandhinagar.comthieme-connect.de |
| Environmental pH | Affects protonation state, solubility, and chemical stability (hydrolysis). nih.govnih.gov |
| Light (UV) | Potential for photodegradation. researchgate.net |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled detail about the chemical environment and connectivity of atoms within a molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Connectivity and Electronic Environment
A multi-nuclear NMR approach is essential for a complete structural assignment of 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566), leveraging the unique information provided by each type of nucleus.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, distinct signals are expected for the two protons on the pyrazine (B50134) ring and the single proton of the difluoromethyl group. The chemical shifts (δ) of the pyrazine protons are influenced by the electron-withdrawing nature of the adjacent sulfonamide and difluoromethyl groups. The proton of the difluoromethyl group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The sulfonamide (SO₂NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the pyrazine ring, as well as the carbon of the difluoromethyl group, will produce a distinct signal. The chemical shifts of the pyrazine carbons are indicative of their position relative to the nitrogen atoms and the electron-withdrawing substituents. The difluoromethyl carbon will exhibit a characteristic shift and will be split into a triplet by the two attached fluorine atoms.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It provides direct information about the fluorine-containing functional group. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shift of this signal is characteristic of a CHF₂ group attached to an aromatic ring. Furthermore, this signal will be a doublet due to coupling with the single proton of the difluoromethyl group.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazine ring and the sulfonamide group. The chemical shifts of the two pyrazine nitrogens will differ based on their proximity to the substituents, and the sulfonamide nitrogen will have its own characteristic resonance.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H (Pyrazine) | 8.5 - 9.0 | d, d | ~2-3 Hz (H-H) |
| ¹H (CHF₂) | 6.5 - 7.5 | t | ~50-60 Hz (H-F) |
| ¹H (NH₂) | Variable | br s | - |
| ¹³C (Pyrazine) | 140 - 160 | s, d | - |
| ¹³C (CHF₂) | 110 - 120 | t | ~230-250 Hz (C-F) |
| ¹⁹F (CHF₂) | -110 to -130 | d | ~50-60 Hz (F-H) |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between the two adjacent protons on the pyrazine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the pyrazine proton signals to their corresponding carbon signals in the ¹³C spectrum and the CHF₂ proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the pyrazine protons and the neighboring pyrazine carbons, as well as the carbon of the difluoromethyl group. Correlations between the CHF₂ proton and the adjacent pyrazine carbon would also be anticipated, solidifying the position of the difluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can help to confirm the spatial arrangement of the substituents on the pyrazine ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₅H₅F₂N₃O₂S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted m/z |
| [M+H]⁺ | 210.0146 |
| [M+Na]⁺ | 232.0065 |
| [M-H]⁻ | 208.0000 |
Note: These values are calculated based on the most abundant isotopes.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. jst.go.jp
Cleavage of the C-S bond: Fission of the bond between the pyrazine ring and the sulfur atom of the sulfonamide group is another expected fragmentation.
Fragmentation of the pyrazine ring: The pyrazine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN.
Loss of the difluoromethyl group: The CHF₂ group may also be lost as a radical or in a rearranged fragment.
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the identity and connectivity of the different functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds. These frequencies are characteristic of the functional groups present in the molecule.
For this compound, characteristic vibrational bands would be observed for the following functional groups:
N-H stretching: The sulfonamide NH₂ group will exhibit characteristic stretching vibrations, typically in the region of 3200-3400 cm⁻¹.
C-H stretching: The aromatic C-H stretching of the pyrazine ring will appear around 3000-3100 cm⁻¹, while the C-H stretch of the difluoromethyl group will be at a slightly lower frequency.
S=O stretching: The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. jst.go.jp
C=N and C=C stretching: The pyrazine ring will have a series of characteristic stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
C-F stretching: The carbon-fluorine bonds of the difluoromethyl group will have strong absorption bands in the region of 1000-1100 cm⁻¹.
Interactive Data Table: Predicted IR and Raman Active Vibrational Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Sulfonamide) | 3200 - 3400 | IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| S=O Asymmetric Stretch | 1300 - 1350 | IR |
| S=O Symmetric Stretch | 1140 - 1180 | IR, Raman |
| C-F Stretch | 1000 - 1100 | IR |
| Pyrazine Ring Vibrations | 1400 - 1600 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
While specific crystallographic data for this compound is not publicly available in the crystallographic databases as of the latest searches, the analysis of related structures provides a strong basis for understanding its likely solid-state architecture. The following sections discuss the principles and expected findings from such an analysis.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions that aim to achieve the most thermodynamically stable arrangement. For a molecule like this compound, several key interactions are anticipated to direct its packing.
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). This functionality is crucial in forming robust intermolecular hydrogen-bonding networks. nih.gov It is highly probable that the sulfonamide moieties of adjacent molecules would engage in hydrogen bonds, potentially forming dimers or extended chains. For instance, the N-H of one molecule could interact with a sulfonyl oxygen of a neighboring molecule.
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular forces and the forces of crystal packing. nih.govacs.org For this compound, the key conformational features would involve the torsion angles around the bonds connecting the pyrazine ring, the difluoromethyl group, and the sulfonamide group.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566). These methods provide a detailed understanding of the molecule's fundamental properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazine (B50134) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry and predict its electronic properties. researchgate.netbhu.ac.in These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state geometry of this compound.
The reactivity of the molecule can be inferred from the distribution of electron density and the energies of its molecular orbitals. DFT helps in identifying the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior. numberanalytics.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazine derivatives, FMO analysis can predict the most probable sites for interaction with other molecules. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are electron-rich and electron-poor, respectively.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: The values presented are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations for this compound. |
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to indicate varying levels of electrostatic potential, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). wolfram.comresearchgate.net
For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonamide group, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms and the difluoromethyl group might exhibit a more positive potential. This visualization is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and binding. walisongo.ac.idscispace.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules.
By simulating the molecule in a solvent box (e.g., water), researchers can observe how the molecule behaves in a more realistic environment. This can reveal stable conformations of the molecule and the dynamics of its interaction with the surrounding solvent. Understanding how the molecule orients itself and forms hydrogen bonds with water, for instance, is crucial for predicting its solubility and behavior in biological systems. These simulations can also be used to study the stability of the compound under different conditions of temperature and pressure. peerj.com
In Silico Prediction of Molecular Interactions with Biological Targets
In silico methods are crucial for predicting how this compound might interact with biological targets, such as enzymes or receptors. These computational techniques help to prioritize compounds for further experimental testing.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein. nih.gov
The process involves placing the ligand in various orientations and conformations within the binding site of the target protein and calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies could predict how the sulfonamide group interacts with amino acid residues in an enzyme's active site. peerj.com These predictions are instrumental in understanding the potential mechanism of action and for designing more potent and selective derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development (in silico)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds like this compound, developing a QSAR model is a key step in predicting its potential efficacy and guiding the synthesis of more potent analogs.
The development of a robust QSAR model for a series of pyrazine sulfonamide derivatives would typically involve several key stages. Initially, a dataset of compounds with experimentally determined biological activities is required. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A crucial step is the alignment of these structures, which can be performed using either the common scaffold (ligand-based) or by docking them into the active site of a biological target (receptor-based). nih.gov
Following alignment, various molecular descriptors are calculated. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govbenthamdirect.com CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. benthamdirect.com
Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical equation linking the variations in these fields to the observed biological activities. The statistical quality and predictive power of the resulting model are assessed using several parameters.
Table 1: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Model of Pyrazine Sulfonamide Analogs
| Parameter | Symbol | Description | Typical Value Range for a Robust Model |
| Cross-validated r² | q² | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| Non-cross-validated r² | r² | A measure of the correlation between the predicted and actual activities of the training set compounds. | > 0.9 |
| Standard Error of Estimate | SEE | The standard deviation of the residuals, indicating the model's precision. | As low as possible |
| F-statistic | F | A measure of the overall statistical significance of the model. | High value |
| Predictive r² (external) | r²_pred | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 |
This table is illustrative and shows the types of statistical data generated during QSAR model development. The values are based on typical ranges for robust models as seen in studies of related heterocyclic sulfonamides. nih.govbenthamdirect.com
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish activity. For instance, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the pyrazine ring could increase biological potency. Such insights are invaluable for the rational design of new derivatives, such as analogs of this compound, with improved therapeutic potential. benthamdirect.comnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules like this compound. Theoretical calculations of parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can aid in the structural elucidation and characterization of newly synthesized compounds. rsc.orgnih.gov
Density Functional Theory (DFT) is a commonly used method for these predictions. By calculating the optimized molecular geometry and electronic structure, it is possible to predict various spectroscopic data. For example, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values to confirm the assigned structure. nih.gov Similarly, vibrational frequencies from IR spectroscopy can be computed. These theoretical frequencies are often scaled by an empirical factor to account for systematic errors in the calculations and to improve agreement with experimental spectra. nih.gov
The comparison between predicted and experimental spectra serves as a powerful tool for structural verification. A strong correlation between the two provides high confidence in the proposed chemical structure. Discrepancies can point to an incorrect structural assignment or suggest the presence of specific conformational or intermolecular effects in the experimental sample that were not fully captured by the theoretical model. nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Hypothetical Sulfonamide Derivative
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.8 - 8.5 (aromatic protons) | 7.9 - 8.6 |
| ¹³C NMR | Chemical Shift (δ, ppm) | 120 - 155 (aromatic carbons) | 122 - 158 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3350 (N-H stretch) | 3345 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1350 (SO₂ asym. stretch) | 1348 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1160 (SO₂ sym. stretch) | 1155 |
This table is for illustrative purposes to show how predicted spectroscopic data are compared with experimental findings for structural validation of sulfonamide-containing compounds. The values are hypothetical and representative of typical correlations.
Scientific Review of this compound: An Analysis of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available for the chemical compound this compound. While the individual components of this molecule—the pyrazine ring, the sulfonamide group, and the difluoromethyl substituent—are all well-known in the field of medicinal chemistry and have been incorporated into a wide array of biologically active agents, their unique combination in the specified structure does not appear to have been synthesized or evaluated in publicly accessible studies.
Therefore, a detailed article on the biological target identification, mechanistic elucidation, and structure-activity relationships focusing solely on this compound cannot be generated at this time due to the absence of requisite scientific data.
Context from Related Chemical Scaffolds
To provide a contextual understanding of why a molecule like this compound might be of scientific interest, we can look at research on related structures. For instance, various N-(pyrazin-2-yl)benzenesulfonamides have been synthesized and evaluated for their potential as anti-infective agents. nih.gov In these studies, the pyrazine core is often investigated as an isosteric replacement for other functionalities, and the sulfonamide group is a common pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov
Similarly, pyrazole (B372694) sulfonamides, which feature a different heterocyclic ring system, have been extensively studied as inhibitors of various enzymes, including carbonic anhydrases and kinases. mdpi.comrsc.org The sulfonamide moiety in these compounds often plays a crucial role in binding to the active site of target enzymes. rsc.org
The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Its inclusion can significantly modulate the biological activity of a parent compound.
However, it is crucial to reiterate that these findings are from related but distinct molecules. The specific biological properties of this compound would be dependent on the unique three-dimensional arrangement and electronic properties conferred by its precise chemical structure. Without direct experimental or computational studies on this compound, any discussion of its biological activity would be purely speculative and fall outside the bounds of established scientific evidence.
Further research, including the chemical synthesis and subsequent biological screening of this compound, would be necessary to elucidate its potential pharmacological profile.
Biological Target Identification and Mechanistic Elucidation in Vitro and in Silico Focus
Structure-Activity Relationship (SAR) Studies for Biological Function (in vitro)
Impact of Difluoromethyl Group on Molecular Recognition and Binding
The introduction of a difluoromethyl (CHF₂) group into a molecule, such as in 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566), represents a strategic bioisosteric replacement intended to modulate the compound's physicochemical and pharmacological properties. cambridgemedchemconsulting.comdrughunter.com Bioisosteres are atoms or groups that have similar physical or chemical properties, which in turn can result in similar biological activity. cambridgemedchemconsulting.com The replacement of a hydrogen atom or a methyl group with a difluoromethyl group can profoundly influence a molecule's interactions with its biological target through a combination of electronic effects, altered lipophilicity, and unique hydrogen bonding capabilities.
The high electronegativity of the two fluorine atoms in the CHF₂ group creates a strong dipole moment and withdraws electron density from the adjacent carbon atom. This electronic perturbation can alter the acidity of nearby protons and the charge distribution across the molecule, potentially strengthening interactions with electron-deficient or electron-rich pockets within a protein's binding site. nih.gov For instance, replacing hydrogen with fluorine can significantly influence a compound's potency. nih.gov
Furthermore, the difluoromethyl group is considered a lipophilic hydrogen bond donor. Unlike a methyl (CH₃) group, which is primarily hydrophobic, or a trifluoromethyl (CF₃) group, which is a hydrogen bond acceptor, the hydrogen atom in the CHF₂ group can form weak hydrogen bonds with acceptor atoms like oxygen or nitrogen in the active site of a target protein. This unique characteristic allows it to probe interactions within a binding pocket that are inaccessible to other groups, potentially leading to enhanced binding affinity and selectivity.
Role of Pyrazine (B50134) and Sulfonamide Moieties in Biological Interactions
The pyrazine and sulfonamide moieties are foundational pharmacophores in medicinal chemistry, each contributing distinct and crucial properties that enable biological interactions. nih.govresearchgate.net In the structure of this compound, these groups work in concert to define the molecule's potential biological targets and its mode of binding.
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov These nitrogen atoms are key features for molecular recognition, as they are weak bases and can act as hydrogen bond acceptors. nih.gov This capability allows the pyrazine ring to anchor the molecule to specific residues, such as amino acid side chains, within a protein's active site. researchgate.net The pyrazine scaffold is present in numerous clinically approved drugs, highlighting its importance in drug design. nih.govjetir.org Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. nih.gov The ring also serves as a rigid scaffold, correctly orienting the sulfonamide and difluoromethyl substituents for optimal interaction with the target. nih.gov In various studies, pyrazine derivatives have been investigated as inhibitors of targets such as SHP2 protein tyrosine phosphatase and PIM-1 kinase. researchgate.netnih.govresearchgate.net
The **sulfonamide group (-SO₂NH₂) ** is a cornerstone of medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com Its primary role in molecular interactions stems from its ability to act as a potent hydrogen bond donor (via the -NH₂) and acceptor (via the sulfonyl oxygens). nih.gov Crucially, the sulfonamide moiety is a well-established zinc-binding group (ZBG). mdpi.comnih.gov In many metalloenzymes, particularly carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site, leading to potent inhibition. mdpi.comnih.govmdpi.com This interaction is a classic example of structure-based drug design, where the sulfonamide mimics a substrate's transition state. The geometry and electronic properties of the sulfonamide group are critical for its inhibitory activity, and its acidic character influences the ionization state at physiological pH, which is important for cell penetration and target engagement. nih.govyoutube.com
The combination of the pyrazine ring as a scaffold and hydrogen-bonding participant, with the sulfonamide group acting as a powerful interactive and metal-chelating element, creates a molecule with the potential to bind strongly and specifically to a range of biological targets, particularly metalloenzymes. jetir.orgmdpi.com
Interactive Data Table: Biological Activity of Structurally Related Pyrazine Sulfonamide Compounds
The following table summarizes research findings on compounds containing pyrazine and sulfonamide moieties, illustrating the biological targets and activities associated with these structural motifs.
| Compound Name/Series | Biological Target | Key Findings | Reference |
| N-(Pyrazin-2-yl)benzenesulfonamides | Mycobacterium tuberculosis | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide showed good antitubercular activity, suggesting inhibition of the folate pathway. | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrases (CAs) | Several derivatives showed potent inhibition against various human and bacterial CA isoforms, acting as zinc-binders. | researchgate.netmdpi.com |
| Sulfonamide-bearing pyrazolone (B3327878) derivatives | Carbonic Anhydrases (CAs), Cholinesterases (ChEs) | Compounds displayed significant, often nanomolar, inhibitory potency against both enzyme families. | nih.gov |
| Pyrazine-based small molecules | SHP2 allosteric site | Designed as allosteric inhibitors, with the pyrazine core contributing to binding in the target pocket. | nih.gov |
| Chiral Pyrazolo[4,3-e] nih.govjetir.orgnih.govtriazine Sulfonamides | Mushroom Tyrosinase, Carbonic Anhydrases | Exhibited significant tyrosinase inhibition. In silico studies showed potential for CA inhibition via the sulfonamide group. | mdpi.com |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in determining the purity of 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566) and for the separation of its potential stereoisomers. These techniques provide the necessary resolution and sensitivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
Detailed research findings indicate that C8 and C18 columns are effective for the separation of sulfonamide and pyrazine (B50134) derivatives. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with an acid modifier like formic acid or acetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector at a wavelength where the pyrazine ring exhibits strong absorbance. The following table outlines a typical RP-HPLC method for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 278 nm |
This method allows for the separation of the main compound from potential impurities generated during synthesis or degradation. Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the reliability of the results.
While this compound itself does not possess a chiral center, chiral chromatography would be applicable if chiral derivatives were synthesized or if it were used as a scaffold for the development of chiral molecules. Chiral chromatography is essential for the separation of enantiomers, which can exhibit different pharmacological and toxicological profiles.
For sulfonamide derivatives, chiral separation is often achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose. nih.govresearchgate.net These CSPs can discriminate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Both normal-phase and reversed-phase modes can be employed, with the choice depending on the specific properties of the analytes. Supercritical Fluid Chromatography (SFC) with chiral columns has also emerged as a powerful technique for the separation of enantiomeric sulfonamides, often providing faster and more efficient separations compared to HPLC. nih.govresearchgate.net A representative chiral separation method is detailed in the table below.
| Parameter | Condition |
| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at a suitable wavelength |
The development of a specific chiral method would necessitate screening of various CSPs and mobile phase compositions to achieve optimal enantiomeric resolution.
Spectroscopic Techniques for Quantitative Analysis in Complex Biological Matrices (e.g., cell lysates for in vitro studies)
For the quantitative analysis of this compound in complex biological matrices like cell lysates, which is crucial for in vitro studies, a highly selective and sensitive method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.gov
This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The sample preparation for cell lysates typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be directly injected into the LC-MS/MS system or further purified using solid-phase extraction (SPE).
The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from the complex biological matrix. The following table summarizes a typical LC-MS/MS method for the quantification of this compound in cell lysates.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation. |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion ([M+H]+) → Product Ion (specific fragment) |
This methodology allows for the accurate and precise quantification of the compound at low concentrations, which is essential for determining its cellular uptake, metabolism, and target engagement in in vitro assays.
Microfluidic Platforms for High-Throughput Screening of Molecular Interactions
Microfluidic platforms, also known as lab-on-a-chip technology, offer a powerful approach for the high-throughput screening (HTS) of molecular interactions involving this compound. nih.govunistra.frtue.nl These platforms enable the miniaturization and automation of biological assays, leading to significant reductions in reagent consumption, analysis time, and cost. unistra.frtue.nl
For screening the interactions of a small molecule like this compound with its potential protein targets, various microfluidic assays can be employed. One common approach is based on immobilizing the target protein within microchannels and then flowing a solution of the compound over the surface. nih.gov The binding interaction can be detected using various label-free methods, such as surface plasmon resonance (SPR), or by using fluorescently labeled molecules. mdpi.com
Droplet-based microfluidics is another powerful HTS technique. mdpi.comnih.gov In this approach, picoliter- to nanoliter-sized droplets are generated, which can serve as individual microreactors. nih.gov Each droplet can encapsulate a single cell, an enzyme, and the test compound. The effect of the compound on the cell or enzyme can then be assessed by a fluorescent or colorimetric readout, allowing for the screening of millions of individual interactions in a short period. The advantages of using microfluidic platforms for HTS are summarized in the table below.
| Feature | Advantage |
| Miniaturization | Low sample and reagent consumption. tue.nl |
| High Throughput | Rapid analysis of thousands to millions of interactions. nih.gov |
| Automation | Reduced manual labor and improved reproducibility. |
| Precise Control | Fine control over reaction conditions and timing. |
| Integration | Multiple experimental steps can be integrated onto a single chip. |
These platforms are particularly well-suited for early-stage drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates that interact with a specific biological target.
Derivatization and Scaffold Exploration
Synthesis of Novel 3-(Difluoromethyl)pyrazine-2-sulfonamide (B6278566) Analogs
The synthesis of novel analogs of this compound is a key step in understanding its biological potential. The synthetic pathway to this scaffold typically begins with a suitable pyrazine (B50134) precursor, such as 5-(difluoromethyl)pyrazine-2-carboxylic acid. This carboxylic acid can be synthesized via several routes and is commercially available, providing a crucial starting point for derivatization. The carboxylic acid is then converted to the corresponding sulfonyl chloride, which can subsequently be reacted with a variety of amines to yield the desired sulfonamide analogs.
Modifications to the pyrazine ring are undertaken to explore the impact of substituents on the electronic properties and steric profile of the molecule, which can influence binding affinity and selectivity for biological targets. Common modifications include the introduction of small alkyl groups, halogens, or other functional groups at available positions on the pyrazine ring. For instance, the introduction of a chlorine atom can alter the electronic distribution and provide a handle for further functionalization through cross-coupling reactions. Homolytic aroylation of the pyrazine nucleus has been used to introduce various substituted aromatic carbaldehydes, yielding 5-aroylpyrazine-2-carboxylic acid derivatives, which can then be converted to sulfonamides. nih.gov
No specific examples of pyrazine ring modifications for this compound were found in the searched literature. The following table is illustrative of modifications on a general pyrazine-2-carboxylic acid scaffold.
| Modification | Reagents and Conditions | Rationale | Reference |
| Aroylation at C5 | Substituted aromatic carbaldehydes, homolytic reaction conditions | To explore the effect of extended aromatic substituents on activity. | nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | To introduce a halogen for electronic modulation and as a synthetic handle. | General synthetic knowledge |
| Methylation | Organometallic reagents (e.g., methylmagnesium bromide) on a halogenated precursor | To probe steric and electronic effects of small alkyl groups. | General synthetic knowledge |
The following table presents data for related sulfonamide derivatives, as specific data for this compound was not available.
| Sulfonamide Substituent (R in -SO₂NHR) | Observed Effect on Activity (in related systems) | Reference |
| Substituted phenyl | Activity is sensitive to the nature and position of substituents on the phenyl ring. | nih.gov |
| Piperidine-based ureas | Potent and selective inhibition of carbonic anhydrase isoforms. | mdpi.com |
| Pyrazoline-based aromatics | Low nanomolar inhibition against certain carbonic anhydrase isoforms. | nih.gov |
The difluoromethyl (CF₂H) group is a unique substituent that can act as a lipophilic hydrogen bond donor. acs.org Altering this group provides a means to fine-tune the electronic and steric properties of the molecule. One common alteration is the conversion to a trifluoromethyl (CF₃) group, which is more electron-withdrawing and lacks the hydrogen bond donating capability of the CF₂H group. This substitution can impact the metabolic stability and binding interactions of the compound. The trifluoromethyl group has been successfully used as a bioisosteric replacement for other groups, such as the nitro group, leading to improved potency and metabolic stability in some cases. nih.gov Another potential modification is the replacement of the difluoromethyl group with other small fluoroalkyl chains to systematically probe the effect of fluorination on activity.
The following table illustrates potential alterations of the difluoromethyl group and their rationale, based on general medicinal chemistry principles, as specific examples for this scaffold were not found.
| Modification | Rationale | Potential Synthetic Approach | Reference |
| Trifluoromethyl (CF₃) | To increase metabolic stability and alter electronic properties. | Starting from a trifluoromethyl-substituted pyrazine precursor. | nih.gov |
| Monofluoromethyl (CH₂F) | To reduce the extent of fluorination and study the impact on hydrogen bonding and lipophilicity. | Synthesis from a monofluoromethylated pyrazine precursor. | General synthetic knowledge |
| Perfluoroethyl (C₂F₅) | To increase lipophilicity and steric bulk. | Introduction of a perfluoroethyl group at an early synthetic stage. | General synthetic knowledge |
Bioisosteric Replacements and Their Effects on Interactions
Bioisosterism is a powerful strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound by replacing a functional group with another that has similar steric and electronic features. princeton.edu For the this compound scaffold, several bioisosteric replacements can be envisioned.
The sulfonamide group is a classic bioisostere of a carboxylic acid, though with different acidity. chemistryviews.org It can also be replaced by other groups such as a sulfoximine, which can offer improved physicochemical and ADME properties. nih.gov
The difluoromethyl group is considered a bioisostere of hydroxyl, thiol, or amine groups due to its ability to act as a lipophilic hydrogen bond donor. acs.org Its replacement with these groups can help to elucidate the nature of its interaction with a biological target. Conversely, the difluoromethyl group can be used to replace these other groups to improve metabolic stability. The replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation. princeton.edu
Conjugation Strategies for Molecular Probes and Research Tools
The development of molecular probes from a lead compound is essential for studying its mechanism of action, identifying its biological targets, and visualizing its distribution in cells or tissues. Conjugation of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, to the this compound scaffold would enable such studies.
A common strategy for conjugation is to introduce a reactive handle, such as a primary amine, a carboxylic acid, or an alkyne, onto the core structure. This is often done at a position that is known to be tolerant of modification without abolishing biological activity, as determined from SAR studies. For example, a linker could be attached to the sulfonamide nitrogen or to a suitable position on the pyrazine ring. The synthesis of pyrazoline derivatives with fluorescent properties suggests that heterocyclic scaffolds can be designed to have intrinsic fluorescence or be readily conjugated to fluorescent moieties. google.com Once a suitable analog with a reactive handle is synthesized, it can be coupled to the desired reporter group using standard bioconjugation chemistry. For instance, an amine-functionalized analog could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore to form a stable amide bond.
Research Applications and Future Directions
Development of Molecular Probes for Investigating Biological Pathways
While specific research on 3-(difluoromethyl)pyrazine-2-sulfonamide (B6278566) as a molecular probe is not extensively documented, the broader class of pyrazine (B50134) and sulfonamide derivatives has shown considerable promise in this area. Molecular probes are essential tools for visualizing and understanding complex biological processes. The pyrazine core, a nitrogen-containing heterocycle, can be functionalized to create fluorescent dyes. For instance, pyrazine-based push-pull chromophores have been synthesized and their optical properties studied, revealing their potential as emissive and solvatochromic fluorophores suitable for sensing applications. nih.gov The design of such probes often involves a donor-acceptor-π-conjugated (D-π-A) structure, where the pyrazine ring can act as the electron-accepting moiety. nih.gov
Furthermore, sulfonamide-based compounds have been developed as fluorescent probes for detecting biologically important species. The development of these probes often relies on the modulation of photophysical properties, such as fluorescence intensity and wavelength, upon interaction with a specific analyte. The principles used in these broader classes of compounds could be applied to the this compound scaffold to develop novel probes for studying specific biological pathways.
Design of Novel Chemical Entities (NCEs) Based on the this compound Scaffold
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The incorporation of a difluoromethyl group can enhance metabolic stability and binding affinity of a molecule. numberanalytics.com Pyrazine and its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. acs.orgnih.govnih.gov
Numerous studies have focused on designing NCEs based on pyrazine and sulfonamide scaffolds as inhibitors of various enzymes, particularly kinases, which are crucial in cancer signaling pathways. For example, derivatives of 3-amino-pyrazine-2-carboxamide have been synthesized and evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors. acs.org Similarly, sulfonamide derivatives have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both key players in cancer cell proliferation and survival. nih.gov
While specific data on NCEs derived directly from this compound is limited in publicly available literature, the existing research on related compounds provides a strong rationale for its use in drug discovery. The data below, from studies on analogous pyrazine and sulfonamide-based compounds, illustrates the potential for developing potent inhibitors.
| Compound Class | Target | Key Findings |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | IC50 values against various cancer cell lines, with some compounds showing higher potency than the reference drug sorafenib. nus.edu.sg |
| Pyrazolo-[4,3-e] nih.govnih.govnumberanalytics.comtriazolopyrimidine derivatives | EGFR | Exhibited cytotoxicity against cervical and breast cancer cell lines. nih.gov |
| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR | Identified a pan-FGFR inhibitor with potent in vitro activity against FGFR1-4. acs.org |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Synthesized potent dual inhibitors with strong anti-proliferative activity. nih.gov |
| Pyrazolo[1,5-a]pyrimidines with sulfonamide | Carbonic Anhydrase | Showed inhibitory properties for several human Carbonic Anhydrase (hCA) isoforms. researchgate.net |
This table presents a summary of findings from research on compounds analogous to this compound, highlighting the potential of this scaffold in drug design.
Exploration of Potential in Other Chemical Biology Research Areas
The application of the this compound scaffold is not limited to medicinal chemistry. The unique properties of fluorinated sulfonamides make them attractive for other areas of chemical biology, such as agrochemistry and materials science.
In agrochemistry , fluorinated sulfonamides have been developed as herbicides, fungicides, and insecticides. nih.gov For instance, certain sulfonamide derivatives are effective in controlling broad-leaved weeds in crops like soybeans. The pyrazine moiety itself is found in compounds with herbicidal and plant growth regulatory properties. The combination of these two functional groups in this compound suggests its potential for the development of new agrochemicals.
In materials science , pyrazine-based materials are being explored for their optoelectronic properties. acs.org The electron-accepting nature of the pyrazine ring makes it a suitable component for creating π-conjugated materials used in solar cells and other electronic devices. The introduction of fluorine can further enhance the photo and oxidative stability of these materials. While specific applications of this compound in this field are yet to be widely reported, the foundational chemistry suggests a promising avenue for research.
Emerging Methodologies for Studying Complex Chemical Systems
The study of complex chemical systems involving fluorinated compounds like this compound is being advanced by new analytical and synthetic methodologies.
Advanced NMR Techniques: 19F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated molecules, even in complex mixtures. nih.govnumberanalytics.com This technique can be used to monitor reactions, identify byproducts, and study the metabolism of fluorinated compounds without the need for extensive purification. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved safety, better control over reaction conditions, and enhanced scalability. This technology is particularly useful for handling hazardous reagents often employed in fluorination reactions.
Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity and binding modes of novel compounds. These computational tools can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Open Questions and Challenges in the Field of Fluorinated Pyrazine Sulfonamides
Despite the promising potential, several challenges and open questions remain in the field of fluorinated pyrazine sulfonamides.
Selective Synthesis: The development of highly selective and efficient methods for the synthesis of complex fluorinated heterocycles remains a significant challenge. acs.org Achieving regioselectivity during the fluorination of pyrazine rings can be difficult. nih.gov
Exploring New Biological Targets: While much of the focus has been on kinase inhibition, the diverse biological activities of pyrazine and sulfonamide derivatives suggest that there are likely other untapped therapeutic targets for this class of compounds.
Biocompatibility and Environmental Impact: As with any new class of chemical compounds, a thorough investigation of the biocompatibility, metabolic fate, and environmental impact of fluorinated pyrazine sulfonamides is crucial for their safe and sustainable application. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(difluoromethyl)pyrazine-2-sulfonamide, and what key intermediates are involved?
The synthesis typically involves reacting sulfonyl chlorides with aminopyrazine derivatives. For example, 4-acetylaminobenzenesulfonyl chloride can react with fluorinated aminopyrazine intermediates under controlled conditions. Bromination of 2-aminopyrazine using acetic acid as a solvent yields dibromo intermediates, which are then substituted with methoxy groups and reduced to form 3-methoxy-2-aminopyrazine. Fluorination steps (e.g., introducing difluoromethyl groups) may follow via nucleophilic substitution or catalytic hydrogenation . Post-synthesis purification often employs recrystallization or column chromatography, with yields around 74–95% depending on reaction optimization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms sulfonamide (-SO₂NH₂) and difluoromethyl (-CF₂H) functional groups.
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic pyrazine protons, NH₂ signals) and carbon backbone.
- Mass Spectrometry (MS) : Validates molecular weight (209.18 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 31.1° between pyrazole and furanyl rings in related sulfonamides) .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The -CF₂H group enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity, improving membrane permeability. Fluorine’s electron-withdrawing effect also reduces basicity of adjacent amines, potentially altering solubility and bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational conformational predictions for this sulfonamide?
Discrepancies often arise from dynamic vs. static structural models. X-ray data (e.g., dihedral angles of 55.58° between pyrazole and benzene rings) provide static snapshots, while molecular dynamics simulations account for solvent effects and flexibility. Combining both methods with hydrogen-bonding analysis (e.g., N–H···O interactions forming supramolecular chains) ensures accurate conformational modeling .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
SAR involves:
- Substituent variation : Replacing pyrazine with pyridine/pyrimidine to assess ring size impact on target binding.
- Fluorine positioning : Comparing trifluoromethyl (-CF₃) vs. difluoromethyl (-CF₂H) groups to balance steric effects and electronic interactions.
- Hydrogen-bond donors : Modifying sulfonamide NH₂ groups to enhance protein binding (e.g., kinase inhibition) .
Q. What experimental designs mitigate stability issues during in vitro biological assays?
Q. How do hydrogen-bonding networks in the crystal lattice affect solubility and formulation?
Intermolecular interactions (e.g., N–H···O synthons) create rigid supramolecular layers, reducing solubility. Formulation strategies include:
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to disrupt H-bonding.
- Nanoemulsions : Encapsulate the compound to bypass crystalline limitations .
Q. What role does the pyrazine ring play in mediating electronic effects for enzyme inhibition?
The pyrazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Nitrogen atoms at positions 1 and 4 act as hydrogen-bond acceptors, enhancing binding affinity. Fluorine substitution at position 3 further polarizes the ring, increasing interaction specificity .
Methodological Considerations
Q. How to troubleshoot low yields in the final fluorination step?
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for hydrogenolysis efficiency.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Ensure reactions proceed below 100°C to prevent decomposition .
Q. What comparative approaches validate biological activity against related sulfonamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
